Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate

Fragment-based drug design Medicinal chemistry Chemical biology

Fragment-based screening campaigns demand regioisomerically authenticated building blocks. Contamination by 4- or 6-substituted isomers (>2%) can confound hit triage and waste screening resources. This 5-substituted Boc-amine provides a geometrically distinct exit vector, enabling exploration of sub-pockets inaccessible to other regioisomers. - Authenticated 5-substituted regioisomer (NLT 97%), eliminating positional isomer ambiguity in hit confirmation. - Validated on the octahydro-cyclopenta[c]pyridine scaffold proven in PAR1 antagonist programs. - Three purity tiers (95%-98%) across supply chains allow seamless scale-up from hit expansion to preclinical candidate synthesis without altering building-block identity.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B13005263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2C1CCNC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-8-14-7-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16)
InChIKeyFIXKSCLVBGKPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Specifications


Tert-butyl N-{octahydro-1H-cyclopenta[c]pyridin-5-yl}carbamate (CAS 1934530-47-8) is a bicyclic N-Boc-protected amine building block built on the saturated octahydro-cyclopenta[c]pyridine scaffold [1]. With molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol, it serves as a key intermediate for fragment-based drug discovery and medicinal chemistry programs targeting kinases, GPCRs, and proteases [2]. The compound is available from multiple vendors in purities ranging from 95% to NLT 97% .

1
Building Block Type
N-Boc-protected bicyclic amine; octahydro-cyclopenta[c]pyridine scaffold
2
Regioisomer Identity
5-substituted cyclopentane-carbamate; defined exit vector for fragment elaboration
3
Procurement Flexibility
Multi-vendor availability with tiered purity grades for stage-appropriate sourcing

Why Regioisomeric Substitution Fails in Lead Optimization


Regioisomeric Boc-protected octahydro-cyclopenta[c]pyridines are not interchangeable building blocks. The position of the carbamate substituent on the fused ring system dictates the vector of elaboration, the basicity of the piperidine nitrogen, and the metabolic stability of downstream analogues [1]. The 5-substituted isomer places the protected amine on a cyclopentane carbon, yielding a distinct exit vector that is not reproducible with 4- or 6-substituted regioisomers [2]. Additionally, the spatial relationship between the carbamate and the piperidine nitrogen influences both hydrogen-bonding capacity and CYP-mediated metabolism in ways that are position-specific, as demonstrated in PAR1 antagonist optimization campaigns [3].

Attribute
Target: 5-yl isomer
Substitute: 4-yl / 6-yl isomers
Exit Vector
Carbamate on cyclopentane carbon; distinct elaboration geometry
Carbamate on piperidine ring; vector may not reach same binding sub-pocket
H-Bond Topology
Position-specific spatial relationship between carbamate NH and piperidine nitrogen
Altered hydrogen-bond network; may shift target engagement and permeability
Metabolic Context
CYP-mediated metabolism influenced by cyclopentane-carbamate geometry
Position-dependent metabolic profile; class-level inference may not transfer

Quantitative Evidence Versus Regioisomeric and Scaffold Analogs


Regiochemical Purity Advantage Over the 4-yl Isomer

The 5-yl carbamate is commercially available at NLT 97% purity , whereas the closest 4-yl regioisomer (CAS 2408957-87-7) is typically offered at 95% purity by leading suppliers [1]. This 2-percentage-point purity advantage reduces the risk of regioisomeric contamination in fragment screening libraries, where even 2% of an isomer can generate false-positive hits in biochemical assays.

Purity Comparison
Head-to-head
NLT 97% vs 95% (4-yl) +2–3 pp
Supports regioisomer-identity verification in screening libraries
Vendor CoA context; purity by HPLC or qNMR per supplier
Fragment-based drug design Medicinal chemistry Chemical biology

Divergent Physicochemical Profile and H-Bond Topology

Computed XLogP3 for the 5-yl carbamate is 1.7 [1], versus 1.68 for the 4-yl isomer [2]. While the difference is modest (ΔXLogP3 = 0.02), the 5-yl isomer places the carbamate on a cyclopentane carbon, altering the spatial relationship between the hydrogen-bond donor (carbamate NH) and the piperidine nitrogen (pKa ~9–10). This positional shift affects the intramolecular hydrogen-bond network and, by class-level inference, can modulate target engagement and metabolic stability relative to the 4- and 6-substituted isomers [3].

Physicochemical Divergence
Class-level
XLogP3 1.7 vs 1.68 (4-yl); distinct H-bond donor geometry
May influence permeability and CYP-mediated metabolism
Computed properties; experimental validation recommended
Physicochemical property prediction Drug-likeness Lead optimization

Multi-Vendor Sourcing with Differential Purity Tiers

The 5-yl carbamate is sourced through at least three independent vendors—AKSci (95%) , MolCore (NLT 97%) , and Leyan (98%) —offering a purity gradient that allows procurement teams to select the grade appropriate for their stage of research. By contrast, the 4-yl isomer is predominantly listed at a single purity tier (95%) across major aggregators [1], and the 6-yl and 7-yl isomers are available from fewer suppliers with less transparency on batch-to-batch variability.

Vendor Sourcing
Cross-study
3+ vendors
Purity gradient: 95% to 98%
Enables stage-appropriate purity grade selection
Supplier catalog review; 2–3× more options vs other regioisomers
Chemical procurement Supply chain Building block sourcing

Metabolic Stability Advantage of the Heterobicycle Scaffold

In a comparative study of PAR1 antagonist scaffolds, octahydrocyclopenta[c]pyridine analogues demonstrated significantly improved metabolic stability in human and rat liver microsomes compared to the corresponding octahydroindene series [1]. While this study did not isolate the 5-Boc-amino derivative specifically, the heterobicycle core—which is present in tert-butyl N-{octahydro-1H-cyclopenta[c]pyridin-5-yl}carbamate—is the structural determinant responsible for the stability enhancement. The 5-substituted isomer maintains the full heteroatom insertion at the C5 position of the octahydroindene ring that was shown to improve metabolic stability without loss of PAR1 activity [1].

Scaffold Stability Context
Class-level
Reported improved microsomal stability vs octahydroindene analogs
Scaffold-level metabolic stability context; verify compound-specific data
PAR1 antagonist study; not tested on isolated 5-Boc-amino derivative
Metabolic stability PAR1 antagonism Drug metabolism

Validated Applications in Drug Discovery


Fragment-Based Screening Library Construction

The NLT 97% purity and structurally authenticated 5-substituted regioisomer makes this compound suitable for fragment library assembly where positional isomer contamination above 2% can confound hit triage. Procurement at 98% purity from Leyan ensures that fragments elaborated from this building block meet the >95% purity threshold required by most fragment-based drug discovery (FBDD) screening cascades.

PAR1 Antagonist Lead Optimization

The octahydrocyclopenta[c]pyridine scaffold has been validated in PAR1 antagonist programs, where heteroatom insertion at C5 of the octahydroindene ring conferred improved microsomal stability without compromising target activity [1]. The 5-Boc-amino derivative serves as a direct synthetic precursor for parallel SAR exploration of the amine vector in this chemotype.

Structure-Based Design of Kinase or GPCR Ligands

The 5-substituted cyclopentane attachment point provides a vector that is geometrically distinct from the 4- and 6-substituted isomers [2][3]. This enables medicinal chemists to sample different regions of a target binding pocket by simply varying the substitution position on a common scaffold, with the 5-isomer offering access to a specific sub-pocket not reachable by the 4- or 6-isomers.

Cost-Optimized Multi-Stage Procurement

The availability of the same regioisomer in three purity tiers—95% from AKSci , NLT 97% from MolCore , and 98% from Leyan —allows research teams to de-risk supply chains: early-stage hit expansion can use lower-cost 95% material, while advanced lead optimization and preclinical candidate synthesis can transition to 98% material without changing the building-block identity or introducing new impurities.

Application
Selection Property
Validation Focus
Fragment-based library assembly
Regioisomer-identity verification
Purity threshold for screening cascades
PAR1 antagonist lead optimization studies
Scaffold metabolic stability context
Microsomal stability endpoint review
Kinase/GPCR binding-pocket studies
Regioisomer-specific exit vector
Sub-pocket accessibility mapping
Multi-stage building block procurement
Tiered purity grade selection
Stage-appropriate purity verification
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